Cas no 87099-71-6 (5-O-Coumaroylquinic Acid)

5-O-Coumaroylquinic Acid structure
5-O-Coumaroylquinic Acid structure
Nom du produit:5-O-Coumaroylquinic Acid
Numéro CAS:87099-71-6
Le MF:C16H18O8
Mégawatts:338.309325695038
CID:582398
PubChem ID:9945785

5-O-Coumaroylquinic Acid Propriétés chimiques et physiques

Nom et identifiant

    • Cyclohexanecarboxylic acid,1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-,(1R,3R,4S,5R)-
    • 1AF7V9VW0S
    • o-Coumaroylquinic acid
    • 3-p-coumaroylquinic acid
    • 3-O-Coumaroylquinic acid
    • 3-O-p-Coumaroylquinic acid
    • 3-p-Coqa
    • p-Coumaroyl 5-O-quinate
    • 5-p-Coumaroylquinic acids
    • 5-O-p-Coumaroylquinic acid
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-, (1R,3R,4S,5R)-
    • 1,4,5-Trihydroxy-3-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]cyclohexanecarboxylic acid, 9CI
    • 870
    • (1R,3R,4S,5R)-1,3,4-Trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]cyclohexanecarboxylic acid (ACI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, (1R,3R,4S,5R)- (9CI)
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-, [1R-[1α,3β,4α,5α(E)]]- (ZCI)
    • 5-O-Coumaroylquinic acid
    • 32451-86-8
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid
    • UNII-1AF7V9VW0S
    • NCGC00384821-01
    • 87099-71-6
    • DTXSID301344004
    • 5-Coumaroyl quinic acid
    • AKOS040740142
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexanecarboxylic acid
    • CHEBI:75499
    • CHEBI:167530
    • (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
    • SCHEMBL21240786
    • FS-8565
    • GLXC-19216
    • Cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (1R,3R,4S,5R)-
    • 5-O-Coumaroylquinic Acid
    • Piscine à noyau: 1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
    • La clé Inchi: BMRSEYFENKXDIS-QHAYPTCMSA-N
    • Sourire: O([C@H]1[C@@H](O)[C@H](O)C[C@](O)(C(=O)O)C1)C(=O)/C=C/C1C=CC(O)=CC=1

Propriétés calculées

  • Qualité précise: 338.10016753g/mol
  • Masse isotopique unique: 338.10016753g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 5
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 5
  • Complexité: 496
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.1
  • Surface topologique des pôles: 145

5-O-Coumaroylquinic Acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
C899975-5mg
5-O-Coumaroylquinic Acid
87099-71-6
5mg
$1154.00 2023-05-18
TRC
C899975-10mg
5-O-Coumaroylquinic Acid
87099-71-6
10mg
$2182.00 2023-05-18
TRC
C899975-1mg
5-O-Coumaroylquinic Acid
87099-71-6
1mg
$253.00 2023-05-18
TRC
C899975-50mg
5-O-Coumaroylquinic Acid
87099-71-6
50mg
$ 11200.00 2023-09-08

5-O-Coumaroylquinic Acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
1.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
1.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 3

Conditions de réaction
1.1 Reagents: Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfon… Solvents: Methanol ;  90 h, reflux
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
3.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
1.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 6

Conditions de réaction
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  2 h, -5 °C; overnight, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 7

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  21 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  21 h, rt
2.2 Reagents: Sodium bisulfate Solvents: Water ;  neutralized, rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 8

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
3.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
4.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
1.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 10

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
2.2 Reagents: Sodium bisulfate ;  neutralized, rt
2.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
4.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
5.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 11

Conditions de réaction
1.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid ;  15 h, reflux
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 14

Conditions de réaction
1.1 Reagents: Trimethyl orthoformate ,  (-)-Camphorsulfonic acid Solvents: Methanol ;  45 h, 85 °C
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  25 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  75 min, rt
3.2 Reagents: Sodium bisulfate ;  neutralized, rt
3.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  2 h, 80 °C
3.4 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
5.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
6.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 15

Conditions de réaction
1.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
2.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 16

Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Diisopropylethylamine Solvents: 1,2-Dichloroethane ;  30 min, rt
2.2 Reagents: 1-Methylimidazole Solvents: 1,2-Dichloroethane ;  2 h, 40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Pentamethylbenzene ,  Boron trichloride Solvents: Dichloromethane ;  10 min, -40 °C; 3 h, -40 °C → 0 °C
3.2 Reagents: Water
Référence
Efficient and versatile synthesis of 5-O-acylquinic acids with a direct esterification using a p-methoxybenzyl quinate as a key intermediate
Oyama, Kin-ichi; et al, Tetrahedron, 2015, 71(20), 3120-3130

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

Méthode de production 18

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 1 h, rt
2.1 Reagents: Pyridine ,  (1S,3R,4R,5R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydroxy-6-oxabicyc… Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.2 Reagents: Water ;  cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 d, rt
Référence
Synthesis of p-coumaroylquinic acids and analysis of their interconversion
Gutierrez Ortiz, Anggy Lusanna; et al, Tetrahedron: Asymmetry, 2017, 28(3), 419-427

5-O-Coumaroylquinic Acid Raw materials

5-O-Coumaroylquinic Acid Preparation Products

5-O-Coumaroylquinic Acid Littérature connexe

Fournisseurs recommandés
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taian Jiayue Biochemical Co., Ltd
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd